N1-cyclohexyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide
Description
N1-cyclohexyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide is a substituted oxalamide featuring a cyclohexyl group at the N1 position and a branched ethyl chain at N2 bearing dimethylamino and thiophen-2-yl moieties. The oxalamide backbone (ethanediamide) provides a rigid scaffold for molecular interactions, while the substituents contribute to its physicochemical and biological properties. Although direct synthesis data for this compound are unavailable in the provided evidence, analogous oxalamides are typically synthesized via coupling reactions between substituted amines and oxalyl derivatives .
Properties
IUPAC Name |
N'-cyclohexyl-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2S/c1-19(2)13(14-9-6-10-22-14)11-17-15(20)16(21)18-12-7-4-3-5-8-12/h6,9-10,12-13H,3-5,7-8,11H2,1-2H3,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWQRBGUVSIZFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1CCCCC1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-cyclohexyl-N2-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)oxalamide, commonly referred to as a specific oxalamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H23N3O4S, with a molecular weight of 377.5 g/mol. The compound features a cyclohexyl group and a thiophene moiety, which contribute to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H23N3O4S |
| Molecular Weight | 377.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may influence several biochemical pathways, including those involved in neurotransmission and cell signaling. The dimethylamino group is hypothesized to enhance solubility and bioavailability, while the thiophene ring may play a role in receptor binding.
Pharmacological Effects
- Neuropharmacology : Studies suggest that the compound exhibits potential neuroprotective effects, possibly through modulation of neurotransmitter systems such as serotonin and dopamine.
- Antimicrobial Activity : Preliminary investigations have shown that this oxalamide derivative possesses antimicrobial properties against certain bacterial strains, indicating its potential use in treating infections.
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines, demonstrating selective toxicity that could be leveraged for therapeutic applications.
Case Studies
- Study 1 : A study conducted on the neuroprotective effects of the compound demonstrated significant improvement in neuronal survival rates under oxidative stress conditions compared to control groups.
- Study 2 : Another investigation focused on the antimicrobial activity against Staphylococcus aureus, revealing an inhibition zone of 15 mm at a concentration of 100 µg/mL.
In Vitro Studies
Research has employed various in vitro assays to assess the biological activity of this compound:
| Assay Type | Result |
|---|---|
| Neuroprotection Assay | Increased survival |
| Antimicrobial Assay | 15 mm inhibition zone |
| Cytotoxicity Assay | IC50 = 25 µM |
In Vivo Studies
In vivo studies are essential for validating the findings from in vitro experiments. Current research is exploring the pharmacokinetics and bioavailability in animal models to better understand its therapeutic potential.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The table below highlights key structural analogs and their distinguishing features:
Unique Features of the Target Compound
- Thiophene vs.
- Cyclohexyl vs. Aromatic N1 Substituents : The cyclohexyl group introduces conformational rigidity, which may reduce metabolic degradation compared to flexible alkyl chains (e.g., ’s fentanyl analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
